1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Beschreibung
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is a synthetic organic compound characterized by its complex molecular structure This compound features a piperazine ring substituted with a 5-bromo-2-methoxy-benzyl group and a toluene-4-sulfonyl group
Eigenschaften
Molekularformel |
C19H23BrN2O3S |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23BrN2O3S/c1-15-3-6-18(7-4-15)26(23,24)22-11-9-21(10-12-22)14-16-13-17(20)5-8-19(16)25-2/h3-8,13H,9-12,14H2,1-2H3 |
InChI-Schlüssel |
ADDJDTUINKVLJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine typically involves multiple steps:
-
Formation of the Benzyl Intermediate:
Starting Materials: 5-bromo-2-methoxy-benzyl chloride and piperazine.
Reaction Conditions: The benzyl chloride is reacted with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
-
Sulfonylation:
Starting Materials: The benzyl intermediate and toluene-4-sulfonyl chloride.
Reaction Conditions: The intermediate is then reacted with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Sulfonyl Group Reactions: The sulfonyl group can participate in substitution reactions, forming sulfonamides or sulfonates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in DMF.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substituted piperazines with different nucleophiles.
- Oxidized or reduced derivatives of the original compound.
- Sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The bromine and methoxy groups can influence its binding affinity and selectivity, while the sulfonyl group can enhance its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(5-Bromo-2-methoxy-benzyl)-4-(methyl-sulfonyl)-piperazine: Has a methyl-sulfonyl group instead of a toluene-4-sulfonyl group, potentially altering its solubility and interaction with biological targets.
Uniqueness: 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is unique due to the combination of its substituents, which confer specific chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
